1,5-Dioxaspiro[5.5]undecane
Overview
Description
Synthesis Analysis
The synthesis of 1,5-Dioxaspiro[5.5]undecane derivatives has been reported through various methods. For example, the intramolecular Michael addition and asymmetric oxyselenenylation have been utilized for the enantioselective synthesis of related compounds, highlighting the chemical versatility and synthetic accessibility of these structures (Iwata et al., 1985); (Uchiyama et al., 2001).
Molecular Structure Analysis
The molecular structure of 1,5-Dioxaspiro[5.5]undecane derivatives has been extensively studied. For example, crystal structure analysis confirmed the compound's configuration and contributed to a better understanding of its geometric properties (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving 1,5-Dioxaspiro[5.5]undecane derivatives demonstrate the compound's reactivity and potential for further functionalization. For instance, the compound has been used as a key intermediate in various synthetic routes, underlining its utility in organic synthesis (Lin et al., 2010).
Physical Properties Analysis
The physical properties of 1,5-Dioxaspiro[5.5]undecane derivatives, such as crystal structure and thermodynamic characteristics, have been explored to determine the nature of these compounds. Detailed studies help in understanding the material's stability, solubility, and other physical attributes (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of 1,5-Dioxaspiro[5.5]undecane are closely linked to its structure and synthesis methods. These properties are essential for its application in different chemical contexts, particularly in the synthesis of complex organic molecules. Research has shown that these compounds can serve as intermediates and reagents in organic synthesis, demonstrating the versatility of their chemical properties (Lin et al., 2010).
Scientific Research Applications
Crystal Structure and Thermodynamic Properties : A derivative of 1,5-Dioxaspiro[5.5]undecane coupled with a benzimidazole moiety has been prepared, with its crystal structure belonging to the triclinic, P-1 space group. This compound, including quantum chemical computations, has been studied for its thermodynamic properties and molecular structure (Zeng, Wang, & Zhang, 2021).
Synthesis for Pheromone Research : 1,7-Dioxaspiro[5.5]undecane, a derivative, has been synthesized for its use in studying the sex pheromone of an olive fly, which is important in agricultural pest management (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).
Sex Attractant in Insect Behavior : It's been used to study sex-specific activity in the olive fruit fly, contributing to our understanding of insect behavior and potentially aiding in pest control (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).
Nuclear Magnetic Resonance (NMR) Spectroscopy : This compound has been synthesized and characterized by NMR spectroscopy, which is crucial in the analysis of its structure and in the synthesis of natural products (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).
Pheromone Biosynthesis : Research has been conducted on the biosynthesis of 1,7-dioxaspiro[5.5]undecane in the female olive fruit fly, which implicates monooxygenase-mediated processes (Fletcher, Mazomenos, Georgakopoulos, Konstantopoulou, Wood, De Voss, & Kitching, 2002).
Conformational Analysis : A study of 1-oxaspiro[5.5]undecanes, including 1,7-dioxaspiro[5.5]undecane, provides insights into the anomeric effects in acetals, which are important in organic chemistry (Deslongchamps & Pothier, 1990).
Liquid-Crystalline Properties : The liquid-crystalline properties of 1,5-dioxaspiro[5.5]undecane derivatives have been examined, highlighting its potential in material science (Frach, Tschierske, Zaschke, & Deutscher, 1989).
Safety And Hazards
properties
IUPAC Name |
1,5-dioxaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTWMHYCLFXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170892 | |
Record name | 1,5-Dioxaspiro(5.5)undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dioxaspiro[5.5]undecane | |
CAS RN |
180-93-8 | |
Record name | 1,5-Dioxaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dioxaspiro(5.5)undecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dioxaspiro[5.5]undecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dioxaspiro(5.5)undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIOXASPIRO(5.5)UNDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86L54T5GVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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